molecular formula C21H28N2O2 B5875693 1-benzyl-N-(3,5-dimethoxybenzyl)-4-piperidinamine

1-benzyl-N-(3,5-dimethoxybenzyl)-4-piperidinamine

Cat. No. B5875693
M. Wt: 340.5 g/mol
InChI Key: HRESOYSDTSYUEC-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,5-dimethoxybenzyl)-4-piperidinamine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. BZP is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP also blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased feelings of euphoria, energy, and alertness.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects. BZP has been shown to increase heart rate, blood pressure, and body temperature. BZP has also been shown to increase levels of cortisol, a stress hormone. Additionally, BZP has been shown to increase levels of prolactin, a hormone involved in lactation and reproductive function.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its ability to selectively target serotonin and dopamine receptors. BZP is also relatively easy to synthesize and has a long shelf life. However, BZP has several limitations, including its potential for abuse and its lack of selectivity for specific receptor subtypes.

Future Directions

There are several potential future directions for research on BZP. One area of interest is the development of more selective BZP analogs that target specific receptor subtypes. Another area of interest is the potential therapeutic applications of BZP in the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of BZP, as well as its potential long-term effects on the brain and body.

Synthesis Methods

BZP can be synthesized through a variety of methods, including the reaction of benzyl chloride with piperazine in the presence of a base, or the reaction of 3,5-dimethoxybenzyl chloride with piperazine in the presence of a base. These methods have been optimized to produce high yields of BZP with high purity.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications, particularly in the field of neuroscience. BZP has been shown to have an affinity for serotonin and dopamine receptors, which are involved in mood regulation and reward processing. Studies have suggested that BZP may have potential as a treatment for depression, anxiety, and addiction.

properties

IUPAC Name

1-benzyl-N-[(3,5-dimethoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-24-20-12-18(13-21(14-20)25-2)15-22-19-8-10-23(11-9-19)16-17-6-4-3-5-7-17/h3-7,12-14,19,22H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRESOYSDTSYUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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